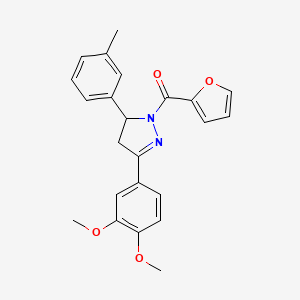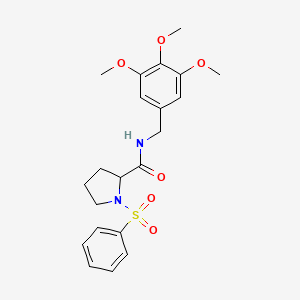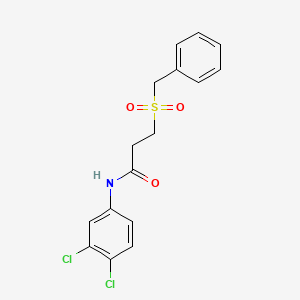![molecular formula C15H15ClN2O4S B4192771 N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192771.png)
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
説明
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as CM-272, is a chemical compound that has shown promising results in scientific research. It belongs to the class of small molecule inhibitors that target the protein called Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B cells, a type of white blood cell that plays a vital role in the immune system. Inhibition of BTK has been found to be effective in the treatment of various autoimmune diseases and cancers.
作用機序
CM-272 works by selectively inhibiting N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, which is a key enzyme involved in the activation of B cells. B cells play a crucial role in the immune system by producing antibodies that help fight infections. However, in autoimmune diseases, B cells produce autoantibodies that attack healthy tissues, leading to inflammation and tissue damage. By inhibiting N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, CM-272 blocks the activation of B cells and reduces the production of autoantibodies, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
CM-272 has been found to have several biochemical and physiological effects. It has been shown to inhibit N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide activity in a dose-dependent manner, with an IC50 value of 0.5 nM. It has also been found to inhibit the proliferation of B cells and induce apoptosis (programmed cell death) in B cell lymphoma cells. In addition, CM-272 has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
CM-272 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, CM-272 has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with. In addition, it has a short half-life in vivo, which can limit its efficacy in animal studies.
将来の方向性
There are several future directions for the study of CM-272. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of autoimmune diseases and cancers. Another direction is to explore its potential as a therapeutic agent for other diseases such as asthma and allergies. Furthermore, the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide inhibitors based on the structure of CM-272 could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, CM-272 is a promising small molecule inhibitor that targets N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide and has shown potential therapeutic applications in autoimmune diseases and cancers. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CM-272 and its derivatives could lead to the development of new drugs for the treatment of various diseases.
科学的研究の応用
CM-272 has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also shown promising results in the treatment of certain cancers such as mantle cell lymphoma and chronic lymphocytic leukemia.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-14-8-7-10(16)9-13(14)17-15(19)11-5-3-4-6-12(11)18-23(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZCNRUDHCISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4192690.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192705.png)
![6,6-dimethyl-9-(2-propoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192716.png)

![ethyl 4-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4192720.png)
![4-chloro-2-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4192727.png)
![12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4192729.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide](/img/structure/B4192736.png)
![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4192744.png)
![1-methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4192747.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4192760.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)

